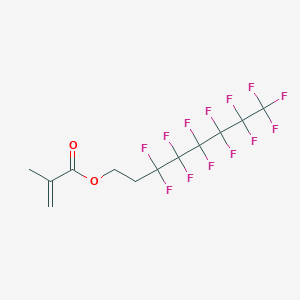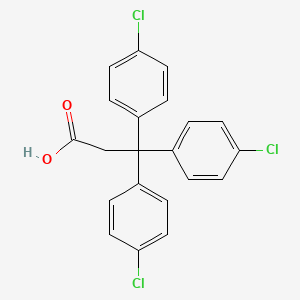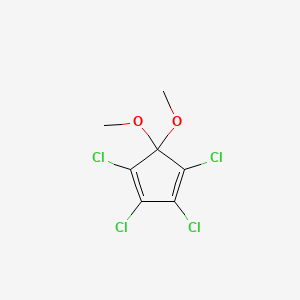
2-Fluorpropan
Übersicht
Beschreibung
2-Fluoropropane is a molecule of interest in various fields such as medicine, agriculture, and materials science due to the unique properties imparted by the presence of a fluorine atom. Fluorine's introduction into organic compounds can enhance performance and confer new functionalities, although it is not commonly found in natural metabolic pathways .
Synthesis Analysis
The synthesis of 2-fluoropropane derivatives has been explored through different methods. One approach involves biocatalytic synthesis, where 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) was produced using genetically engineered E. coli, which coexpresses enzymes capable of transforming malonate into the fluorinated compound . Another method includes the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) through a two-step reaction sequence involving fluorination with fluorine-18 . Additionally, optically active 2-fluoropropanoic acid and its analogs have been synthesized using sulfonates of optically active 2-hydroxycarboxylic esters and potassium fluoride in formamide .
Molecular Structure Analysis
The molecular structure and conformational properties of 2-fluoropropane derivatives have been studied using various techniques. For instance, 2-fluoroanisole was investigated using gas electron diffraction and quantum chemical methods, revealing the existence of planar and nonplanar conformations . The rotational and vibrational spectra of 2-fluoropropane have also been measured, providing insights into its rotational constants and internal rotation barrier .
Chemical Reactions Analysis
2-Fluoropropane and its derivatives participate in a variety of chemical reactions. For example, 1-fluoropropane-2-one has been investigated as an effective solid electrolyte interface (SEI) forming additive for lithium-ion batteries, reacting with propylene carbonate and vinylene carbonate to improve first cycle efficiency and cycling stability . The interaction of fluoride ions with 2-nitropropane has been shown to facilitate tautomerization and encourage reactions with benzyl halides and Michael acceptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-fluoropropane derivatives are influenced by the presence of fluorine. The fluorination of 2-methylpropane over cobalt trifluoride results in a mixture of polyfluoro(2-methylpropanes) and polyfluorobutanes, with a preference for compounds where the tertiary hydrogen is replaced by fluorine . The biodistribution of radiolabeled 2-fluoropropane derivatives in mice has been studied, emphasizing the importance of in vivo stability for positron emission tomography (PET) tracers . The dipole moment of 2-fluoropropane has been determined to be 1.96 D, which is significant for understanding its behavior in various environments .
Wissenschaftliche Forschungsanwendungen
Chemische Synthese: Lösungsmittel für Hochtemperaturreaktionen
Die Stabilität und der niedrige Siedepunkt von 2-Fluorpropan machen es zu einem ausgezeichneten Lösungsmittel für chemische Reaktionen bei hohen Temperaturen. Es kann eine Umgebung mit konstantem Druck aufrechterhalten, was für bestimmte Syntheseprozesse entscheidend ist .
Pharmazeutika: Zwischenprodukt in der pharmazeutischen Chemie
In der pharmazeutischen Chemie dient this compound als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine fluorierte Struktur kann die biologische Aktivität dieser Verbindungen deutlich verändern .
Analytische Chemie: Mobile Phase in der Gaschromatographie
This compound kann aufgrund seiner geeigneten Flüchtigkeit und Trägheit als mobile Phase in der Gaschromatographie verwendet werden. Dies ermöglicht die Trennung komplexer Gemische in einzelne Komponenten .
Umweltwissenschaften: Tracer für atmosphärische Studien
Die einzigartigen Eigenschaften von this compound, wie z. B. seine atmosphärische Lebensdauer und Wechselwirkung mit anderen Chemikalien, machen es zu einem potenziellen Tracer für die Untersuchung von atmosphärischem Transport und chemischen Prozessen .
Energie: In Brennstoffzellen
This compound könnte als potenzieller Bestandteil von Brennstoffzellen untersucht werden. Seine Reaktivität mit anderen Verbindungen könnte zu einer effizienten Energieerzeugung mit minimalen Umweltauswirkungen führen .
Luft- und Raumfahrt: Treibstoff für Mikrotriebwerke
In der Luft- und Raumfahrtindustrie kann this compound als Treibstoff für Mikrotriebwerke auf kleinen Satelliten betrachtet werden. Seine hohe Energiedichte und niedrige Verbrennungstemperatur sind für diese Anwendung von Vorteil .
Wirkmechanismus
is a chemical compound with the molecular formula C3H7F . It is also known as Isopropyl fluoride . The compound has an average mass of 62.086 Da and a monoisotopic mass of 62.053177 Da .
In terms of its reactivity, one example of a reaction involving a similar compound, 2-fluorobutane, has been studied. In this reaction, 2-fluorobutane reacts with alcoholic KOH. An elimination of HF takes place and a more substituted alkene should have formed (Zaitsev product). The mechanism is thought to be E2 since a strong base is used .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-fluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F/c1-3(2)4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNZBCYBKGCOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073902 | |
| Record name | Propane, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
420-26-8 | |
| Record name | 2-Fluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=420-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



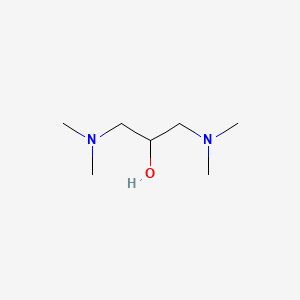
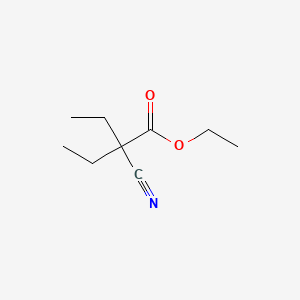
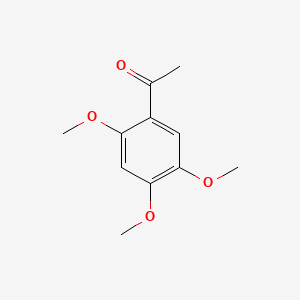
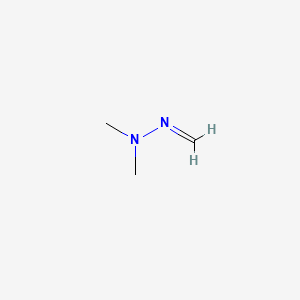


![[1,1'-Biphenyl]-3,3'-diamine](/img/structure/B1329427.png)



